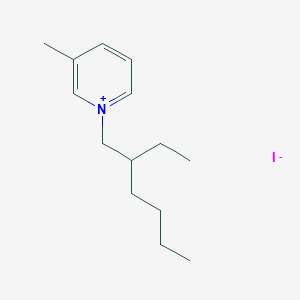
1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide is an organic compound that belongs to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the iodide ion makes this compound particularly interesting for applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide typically involves the quaternization of 3-methylpyridine with 2-ethylhexyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium chloride or bromide.
Applications De Recherche Scientifique
1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique physicochemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide involves its interaction with various molecular targets and pathways. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes. The iodide ion plays a crucial role in these interactions, enhancing the compound’s antimicrobial and catalytic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Ethylhexyl)-3-methylimidazolium iodide
- 1-(2-Ethylhexyl)-3-methylpyrrolidinium iodide
- 1-(2-Ethylhexyl)-3-methylpiperidinium iodide
Uniqueness
1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide stands out due to its unique combination of a pyridine ring and an iodide ion. This structure imparts distinct physicochemical properties, such as high thermal stability and excellent solubility, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced catalytic activity and antimicrobial properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
650607-26-4 |
|---|---|
Formule moléculaire |
C14H24IN |
Poids moléculaire |
333.25 g/mol |
Nom IUPAC |
1-(2-ethylhexyl)-3-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H24N.HI/c1-4-6-9-14(5-2)12-15-10-7-8-13(3)11-15;/h7-8,10-11,14H,4-6,9,12H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FMVGHHRGQYALQV-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)C[N+]1=CC=CC(=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)

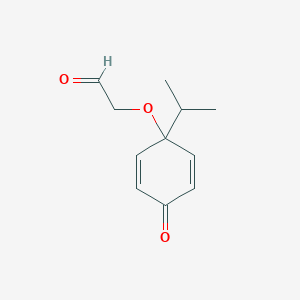
![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12606039.png)
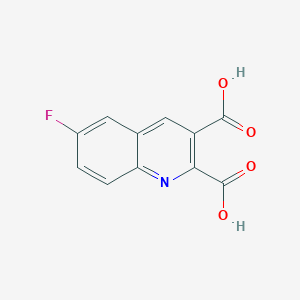
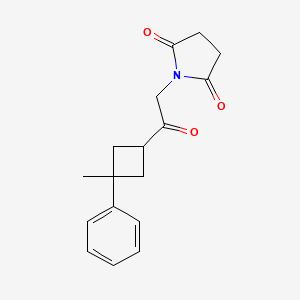
![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)

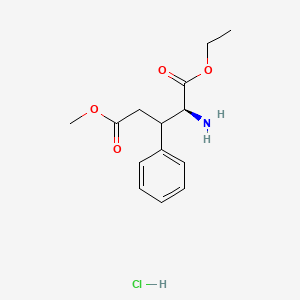
![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)
